![molecular formula C12H14ClNO2 B14595095 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene CAS No. 61608-84-2](/img/structure/B14595095.png)
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Nitration: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene involves its interaction with molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitro group may also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
- 1-[2-(Chloromethyl)cyclopentyl]-4-methylbenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-aminobenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-hydroxybenzene
Uniqueness: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is unique due to the presence of both a chloromethyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
61608-84-2 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-[2-(chloromethyl)cyclopentyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2/c13-8-10-2-1-3-12(10)9-4-6-11(7-5-9)14(15)16/h4-7,10,12H,1-3,8H2 |
InChI Key |
HMVKMHUNVQGRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


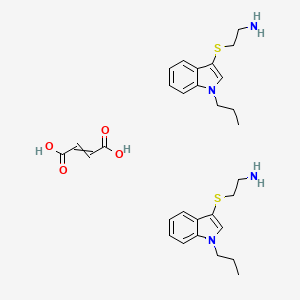
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)


![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
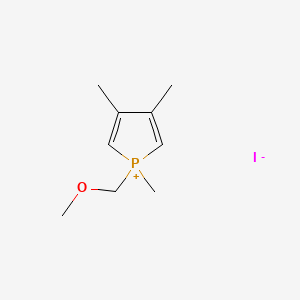
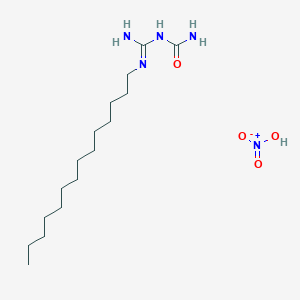
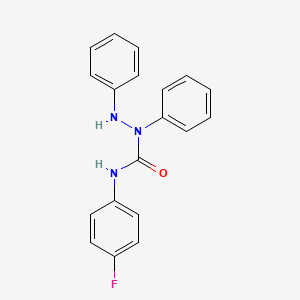
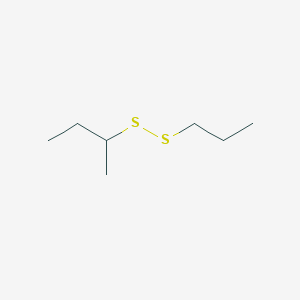
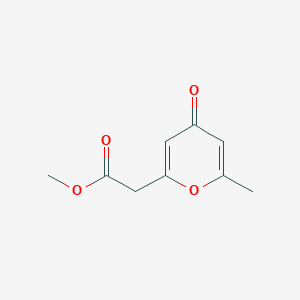
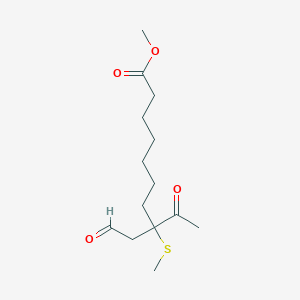
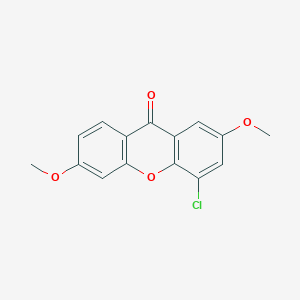
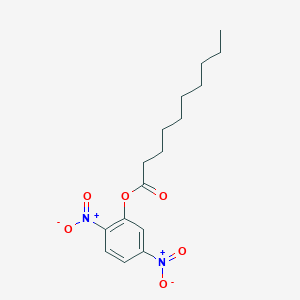
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
